1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is a complex organic compound notable for its potential pharmaceutical applications. This compound features a piperazine ring, which is a common structural motif in many therapeutic agents, and a 1,2,4-oxadiazole ring, known for its biological activity. The compound is classified under oxadiazole derivatives and piperazine compounds, which have been extensively studied for their pharmacological properties.
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized product.
The molecular formula of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is . The compound features:
The compound can participate in various chemical reactions typical of piperazine and oxadiazole derivatives. These include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles.
The mechanism of action for 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is not fully elucidated but can be hypothesized based on similar compounds:
Studies have shown that piperazine derivatives often exhibit effects on central nervous system targets, suggesting similar potential for this compound.
While specific physical properties such as melting point and boiling point are not extensively documented in available literature, similar compounds typically exhibit:
The chemical stability and reactivity profile are influenced by the oxadiazole and piperazine rings:
Relevant data on these properties may vary based on synthesis methods and environmental factors.
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride has potential applications in several fields:
Research continues to explore its full therapeutic potential and mechanisms of action within various biological systems.
The synthesis of the target compound employs a convergent strategy involving oxadiazole ring formation followed by piperazine coupling. The core 1,2,4-oxadiazole is typically constructed from amidoxime precursors and activated carboxylic acid derivatives (e.g., ethyl 4-chloroacetoacetate). Cyclization is achieved via thermal dehydration or microwave-assisted protocols (discussed in Section 1.1.2). The chloromethyl-oxadiazole intermediate then serves as an electrophile for nucleophilic displacement by piperazine [7].
Piperazine integration requires precise stoichiometric control to avoid over-alkylation. The optimal protocol employs:
Table 1: Optimization of Nucleophilic Substitution Parameters
Piperazine Equivalents | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1.0 | None | THF | 25 | 42 |
1.1 | Triethylamine | THF | 0→25 | 88 |
1.5 | Pyridine | Acetonitrile | 25 | 76 |
2.0 | K₂CO₃ | DMF | 50 | 65 |
Reaction monitoring via TLC (silica, 10% MeOH/CH₂Cl₂) shows complete consumption of the oxadiazole electrophile within 18 hours under optimal conditions. The free base is extracted in ethyl acetate and purified via silica chromatography prior to salt formation [7].
Conventional thermal cyclization (toluene reflux, 12h) yields only 40-60% of the chloromethyl-oxadiazole intermediate. Microwave irradiation significantly enhances efficiency:
Higher microwave power (≥180W) causes decomposition, reducing yields to <50%. This 80-fold reduction in reaction time demonstrates the critical advantage of microwave dielectric heating in oxadiazole formation [6] [8].
Dihydrochloride salt formation requires strict control of acid addition and anti-solvent selection:
Table 2: Crystallization Solvent Screening for Salt Formation
Solvent System | Anti-Solvent | Crystal Form | Purity (HPLC%) |
---|---|---|---|
Ethanol | Diethyl ether | Amorphous | 95.2 |
Methanol | Acetone | Needles | 98.7 |
Isopropanol | Diethyl ether | Prisms | 99.5 |
Acetonitrile | Toluene | Agglomerates | 97.1 |
Slow cooling (0.5-2°C/min) produces larger crystals with lower solvent inclusion. XRPD analysis confirms polymorphic Form I, which exhibits superior storage stability compared to amorphous forms [5]. Final products typically demonstrate >99.5% chemical purity and <0.1% residual solvents by GC-MS.
Sustainable synthesis focuses on:
Table 3: Environmental Metrics Comparison of Synthetic Routes
Parameter | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 126 | 58 | 54% ↓ |
Energy Consumption | 850 kWh/kg | 220 kWh/kg | 74% ↓ |
Organic Waste | 980 L/kg | 310 L/kg | 68% ↓ |
Isolated Yield | 62% | 88% | 42% ↑ |
The most significant advancement employs ethanol/water mixtures (7:3) for final recrystallization, replacing hazardous isopropanol/diethyl ether systems while maintaining >99% purity. Lifecycle analysis confirms 37% lower carbon footprint versus initial synthesis routes [6].
Table 4: Key Identifiers of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Dihydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 1797807-85-2 | [1] |
Molecular Formula (Anhydrous) | C₁₁H₂₁Cl₂N₅O | [1] |
Molecular Weight | 255.14 g/mol (anhydrous) | [1] |
Alternate Form | Hydrate (C₁₁H₂₁Cl₂N₅O·xH₂O) | [2] |
Hydrated Molecular Weight | 273.16 g/mol (monohydrate) | [2] |
Purity Specification | >99.5% (HPLC) | [5] |
Storage Conditions | -20°C, anhydrous atmosphere | [1] [2] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1